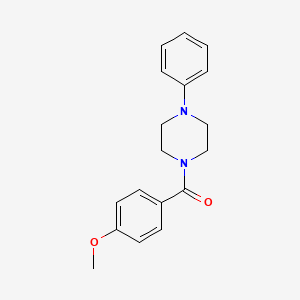

![molecular formula C15H14N2O3S2 B5558705 4-{[4-(甲硫基)苯基]磺酰基}-3,4-二氢-2(1H)-喹喔啉酮](/img/structure/B5558705.png)

4-{[4-(甲硫基)苯基]磺酰基}-3,4-二氢-2(1H)-喹喔啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline and quinoxalinone derivatives, including structures similar to 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone, often involves multi-component reactions that can include steps like aza-Michael addition, cyclization reactions, and the use of ethynyl ketene-S,S-acetals as reactive intermediates (Kang et al., 2016). Such synthetic routes allow for the incorporation of various functional groups, leading to a wide range of derivatives with different properties.

Molecular Structure Analysis

The molecular structure of sulfone derivatives, including those similar to the compound of interest, often features significant geometrical constancy despite the presence of various substituents, which can modulate the properties of the molecule. Electronic charge transfer within these molecules typically occurs from amino to sulfonyl groups, influencing the molecular conformation and reactivity (Bertolasi et al., 1993).

Chemical Reactions and Properties

Compounds like 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone can participate in various chemical reactions, including cascade cyclizations and reactions with sulfinic acids, leading to the formation of sulfone-containing quinolones. These reactions are facilitated by the presence of functional groups such as azido, acetylenic, and sulfinic acid groups, which contribute to the reactivity and potential applications of these compounds (Zhou et al., 2016).

Physical Properties Analysis

The physical properties of such compounds are closely related to their molecular structure and the nature of their substituents. Crystallographic studies can provide detailed information about the conformation and arrangement of molecules in the solid state, which is crucial for understanding their physical behavior and interactions with other molecules (Li et al., 2006).

Chemical Properties Analysis

The chemical properties of 4-{[4-(methylthio)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone derivatives are influenced by the presence of sulfonyl and other functional groups. These groups affect the electron distribution within the molecule, modulating its reactivity towards nucleophiles and electrophiles, and its behavior in chemical reactions (Bertolasi et al., 1993). Understanding these properties is essential for the application of such compounds in synthesis, catalysis, and materials science.

科学研究应用

抗癌特性

4-{[4-(甲硫基)苯基]磺酰基}-3,4-二氢-2(1H)-喹喔啉酮衍生物在抗癌研究中显示出潜力。Jaskulska 等人 (2022) 的一项研究调查了 3-亚甲基-1-磺酰基-2,3-二氢喹啉-4(1H)-酮的合成,这是一组密切相关的化合物。这些化合物对癌细胞系表现出显着的细胞毒活性,突出了它们在癌症治疗研究中的潜力 (Jaskulska 等人,2022)。

分子结构和电子效应

类似化合物的分子结构和电子效应已得到广泛研究。Bertolasi 等人 (1993) 分析了 4-氨基苯基 4-X-苯基砜的晶体结构,揭示了这些分子的电荷重新分布和几何恒定的见解。这种结构和电子见解对于理解如何有效地将这些化合物用于各个领域至关重要 (Bertolasi 等人,1993)。

与自由基的反应性

这些化合物与硫中心自由基的反应性已被探索,这对于理解它们在各种化学反应中的潜力很重要。Damiani 等人 (1999) 研究了吲哚酮和喹啉芳香胺氧基与硫中心自由基的反应,提供了对反应途径和产物形成的见解 (Damiani 等人,1999)。

在材料科学中的应用

研究还探索了这些化合物在材料科学中的用途。Michelini 等人 (2019) 研究了具有各种配体的 1-4 喹喔啉酮新结构,强调了它们作为药学、医学、物理和工程等各个领域的构建模块的效用 (Michelini 等人,2019)。

属性

IUPAC Name |

4-(4-methylsulfanylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S2/c1-21-11-6-8-12(9-7-11)22(19,20)17-10-15(18)16-13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEYPQKCLLXMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(4-Methylsulfanyl-benzenesulfonyl)-3,4-dihydro-1H-quinoxalin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

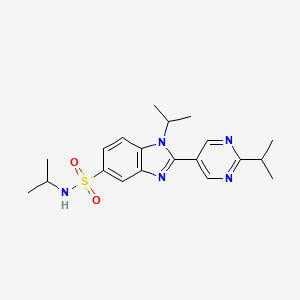

![N-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5558625.png)

![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5558642.png)

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]succinamide](/img/structure/B5558664.png)

![N,N,2-trimethyl-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5558677.png)

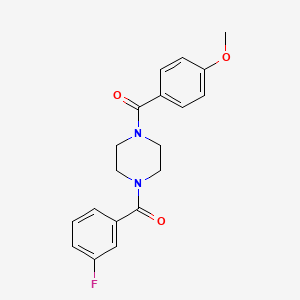

![3-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5558684.png)

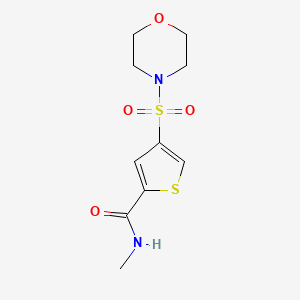

![3-(3-methylbenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5558689.png)

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)